molecular formula C12H10O2S B064465 3-(3-Methylthiophen-2-YL)benzoic acid CAS No. 177735-13-6

3-(3-Methylthiophen-2-YL)benzoic acid

Cat. No.: B064465
CAS No.: 177735-13-6
M. Wt: 218.27 g/mol
InChI Key: FYFOEBIKMHZLAB-UHFFFAOYSA-N
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Description

3-(3-Methylthiophen-2-YL)benzoic acid is an organic compound with the molecular formula C12H10O2S It is characterized by the presence of a benzoic acid moiety substituted with a 3-methylthiophene group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylthiophen-2-YL)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative of 3-methylthiophene with a halogenated benzoic acid under the influence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylthiophen-2-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring or the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(3-Methylthiophen-2-YL)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methylthiophen-2-YL)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to a target protein and disrupting its function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 3-(5-Nitrothiophen-2-YL)benzoic acid
  • 3-(5-Cyanothiophen-2-YL)benzoic acid

Comparison: 3-(3-Methylthiophen-2-YL)benzoic acid is unique due to the presence of a methyl group on the thiophene ring, which can influence its reactivity and interactions compared to other similar compounds. The nitro and cyano derivatives, for example, have different electronic properties and may exhibit different reactivity patterns and applications.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-5-6-15-11(8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFOEBIKMHZLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618679
Record name 3-(3-Methylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177735-13-6
Record name 3-(3-Methylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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